2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate
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Description
“2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” is a chemical compound that is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor and is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” involves alkylating piperazine-N-monocarboxylic acid with 2-(2-haloethoxy)-ethanol under decarboxylation, and optionally converting into dihydrohalogenated salt with a haloid acid .Molecular Structure Analysis
The molecular formula of “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” is C8H18N2O2 . It has an average mass of 174.241 Da and a monoisotopic mass of 174.136826 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” include a molecular weight of 174.24 , a boiling point of 172°C , a flash point of 113°C , and a specific gravity of 1.08 .Safety And Hazards
When handling “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate”, it is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .
properties
IUPAC Name |
2-(2-piperazin-1-ylethoxy)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(13)15-9-8-14-7-6-12-4-2-11-3-5-12/h11H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEUTTLAXLDVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate |
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